methyl 6-methoxy-1H-indole-2-carboxylate
Overview
Description
"Methyl 6-methoxy-1H-indole-2-carboxylate" belongs to a class of compounds that are rich in biological activity and are of significant interest in organic and medicinal chemistry. These compounds are known for their potential as precursors to biologically active molecules, with various synthesis methods developed for their preparation.
Synthesis Analysis
The synthesis of related methyl indole carboxylates involves esterification of commercially available methoxyindole carboxylic acids. These synthetic pathways are crucial for developing biologically active molecules, offering a foundation for novel drug discovery and development processes (Almutairi et al., 2017).
Molecular Structure Analysis
Spectroscopic methods such as FT-IR, FT-Raman, UV, 1H, and 13C NMR profiling have been employed to characterize the molecular structure of similar methyl indole carboxylates. Computational studies, including DFT methods and natural bond orbital (NBO) analysis, offer insights into the bonding, anti-bonding structures, and the reactivity of these molecules. These analyses are pivotal for understanding the electronic nature and potential reactivity pathways of these compounds (Almutairi et al., 2017).
Chemical Reactions and Properties
Methyl indole carboxylates participate in various chemical reactions, including nucleophilic substitution and bromination, leading to the formation of trisubstituted indoles and other derivatives. These reactions are essential for the functionalization and further modification of the indole core, allowing the synthesis of compounds with targeted biological activities (Yamada et al., 2009).
Physical Properties Analysis
The physical properties, including melting points, solubilities, and crystal structures of similar methyl indole derivatives, have been studied using X-ray crystallography and other techniques. These properties are influenced by the planarity of the molecule and the types of intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice (Furuya et al., 2018).
Chemical Properties Analysis
The chemical properties of methyl indole carboxylates, including their reactivity in oxidative heterocyclization, heteroatom incorporation, and condensation reactions, have been explored. These studies provide valuable information on the versatility of these compounds in synthesizing a wide range of heterocyclic derivatives with potential biological activities (Velikorodov et al., 2016).
Scientific Research Applications
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Antifungal Metabolite Production
- Field : Microbiology
- Application : The compound is produced by Bacillus toyonensis and exhibits antifungal activity against Candida albicans and Aspergillus niger .
- Method : The production of the antifungal metabolite was optimized using response surface methodology (RSM) with a face-centered central composite design, considering nutritional and environmental variables .
- Results : The optimal conditions for production were starch (5 g/L), peptone (5 g/L), agitation rate of 150 rpm, pH 6, and 40 °C temperature. A confirmatory experiment validated the accuracy of the optimization process, resulting in an approximately 3.49-fold increase in production .
-
Dye Production
- Field : Biochemistry
- Application : The compound is suitable for use in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
methyl 6-methoxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-4-3-7-5-10(11(13)15-2)12-9(7)6-8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUUCOLVBDQWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350812 | |
Record name | methyl 6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-methoxy-1H-indole-2-carboxylate | |
CAS RN |
98081-83-5 | |
Record name | methyl 6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl-6-methoxy-2-indolecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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